molecular formula C17H24N2O2 B1529540 Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester CAS No. 1251010-74-8

Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester

Cat. No.: B1529540
CAS No.: 1251010-74-8
M. Wt: 288.4 g/mol
InChI Key: XNMFFEJCPXOIHP-UHFFFAOYSA-N
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Description

Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Pyrrole derivatives have been synthesized and studied for their broad spectrum of biological activities, including anticancer, antidiabetic, aldose reductase inhibition, anti-inflammatory, and analgesic activities. The crystal structure and synthesis methods of these compounds highlight their potential in medicinal chemistry (Patel, Shah, & Patel, 2012).

Applications in Organic Electronics

  • Novel carboxylated pyrrole- and carbazole-based monomers have been synthesized and studied for their electro-oxidation features. The electropolymerization of these compounds on Pt electrodes demonstrated their potential in creating insoluble electroconducting films, which could be applied in electronic devices (Govindaraji et al., 2006).

Dye-Sensitized Solar Cells

  • The synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives catalyzed by NbCl5 and their application in dye-sensitized solar cells (DSSCs) has been investigated. These compounds, featuring ester and carboxylic acid groups, show potential in energy conversion, suggesting their usefulness in organic electronic devices (Martins et al., 2021).

Structural and Spectroscopic Analysis

  • Detailed studies on the molecular structure, conformational search, and spectroscopic characterization of pyrrole analogs have provided insights into their quantum mechanical properties and potential bioactivity. These studies include X-ray diffraction, various spectroscopic methods, and quantum chemical calculations, underscoring the versatility of pyrrole compounds in pharmaceutical applications (Srikanth et al., 2020).

Chemosensors

  • Research into colorimetric chemosensors based on pyrrole derivatives for the naked eye recognition of metal ions has demonstrated their potential in environmental monitoring and analytical chemistry. These chemosensors exhibit high sensitivity and selectivity toward specific metal ions, showcasing the adaptability of pyrrole compounds in chemical sensing applications (Aysha et al., 2021).

Properties

IUPAC Name

tert-butyl 6a-phenyl-1,2,3,3a,5,6-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-10-17(14(19)9-11-18-17)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMFFEJCPXOIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester
Reactant of Route 2
Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester
Reactant of Route 3
Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester
Reactant of Route 4
Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester
Reactant of Route 5
Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester
Reactant of Route 6
Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester

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